molecular formula C11H20O3 B11826992 (4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde

(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde

Katalognummer: B11826992
Molekulargewicht: 200.27 g/mol
InChI-Schlüssel: YSLKOEAOCUWVEB-VHSXEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde is an organic compound with a unique structure that includes a dioxolane ring and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde typically involves the formation of the dioxolane ring followed by the introduction of the aldehyde group. One common method involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring. The specific conditions, such as temperature and choice of acid catalyst, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions for substitution reactions can vary widely, but often involve the use of nucleophiles and appropriate solvents.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding primary alcohol.

    Substitution: The products depend on the specific substituents introduced during the reaction.

Wissenschaftliche Forschungsanwendungen

(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of (4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dioxolane ring may also participate in interactions that stabilize the compound within a biological system.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    (4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

Eigenschaften

Molekularformel

C11H20O3

Molekulargewicht

200.27 g/mol

IUPAC-Name

(4S,5S)-2,2-dimethyl-5-pentyl-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C11H20O3/c1-4-5-6-7-9-10(8-12)14-11(2,3)13-9/h8-10H,4-7H2,1-3H3/t9-,10+/m0/s1

InChI-Schlüssel

YSLKOEAOCUWVEB-VHSXEESVSA-N

Isomerische SMILES

CCCCC[C@H]1[C@H](OC(O1)(C)C)C=O

Kanonische SMILES

CCCCCC1C(OC(O1)(C)C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.